molecular formula C15H21N5O B6972863 N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide

Cat. No.: B6972863
M. Wt: 287.36 g/mol
InChI Key: WNMLHVWJUGXOGK-UHFFFAOYSA-N
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Description

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring fused with a pyridazine ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This intermediate is then subjected to further reactions to introduce the pyridazine ring and the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide: shares similarities with other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the pyrazole and pyridazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-4-14-13(10-18-20(14)8-6-11(2)3)19-15(21)12-5-7-16-17-9-12/h5,7,9-11H,4,6,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMLHVWJUGXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCC(C)C)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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